molecular formula C13H15NO2 B6264274 ethyl 2-cyano-4-phenylbutanoate CAS No. 93031-12-0

ethyl 2-cyano-4-phenylbutanoate

Cat. No.: B6264274
CAS No.: 93031-12-0
M. Wt: 217.3
InChI Key:
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Description

Ethyl 2-cyano-4-phenylbutanoate is an organic compound with the molecular formula C13H13NO3. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-phenylbutanoate involves its interaction with specific molecular targets. For example, in the synthesis of ACE inhibitors, the compound undergoes enzymatic reduction to form chiral intermediates that inhibit the activity of the ACE enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .

Comparison with Similar Compounds

Ethyl 2-cyano-4-phenylbutanoate can be compared with other similar compounds such as:

    Ethyl 2-oxo-4-phenylbutanoate: Similar structure but with a keto group instead of a cyano group.

    Ethyl 2-cyano-4-oxo-4-phenylbutanoate: Contains an additional oxo group.

    Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: Contains a fluorine atom on the phenyl ring

These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the unique versatility of this compound.

Properties

CAS No.

93031-12-0

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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